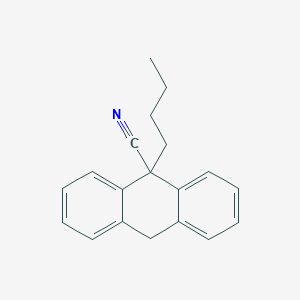
9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a nitrile group (-CN) attached to the anthracene ring system, along with a butyl group and a partially hydrogenated anthracene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro- typically involves the following steps:
Starting Material: Anthracene is used as the starting material.
Nitrile Introduction: The nitrile group is introduced through a reaction with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3).
Butylation: The butyl group is introduced via a Friedel-Crafts alkylation reaction using butyl chloride (C4H9Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Partial Hydrogenation: The anthracene ring is partially hydrogenated using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using alkyl or acyl halides and a Lewis acid catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学的研究の応用
9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate into DNA, affecting its replication and transcription processes.
類似化合物との比較
Similar Compounds
9-Anthracenecarbonitrile: Lacks the butyl group and partial hydrogenation.
9,10-Anthracenedicarbonitrile: Contains two nitrile groups instead of one.
Anthracene-9-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro- is unique due to the combination of its nitrile and butyl groups along with partial hydrogenation. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
139642-81-2 |
|---|---|
分子式 |
C19H19N |
分子量 |
261.4 g/mol |
IUPAC名 |
9-butyl-10H-anthracene-9-carbonitrile |
InChI |
InChI=1S/C19H19N/c1-2-3-12-19(14-20)17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19/h4-11H,2-3,12-13H2,1H3 |
InChIキー |
RPRPSBDZMSPXTD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C2=CC=CC=C2CC3=CC=CC=C31)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)
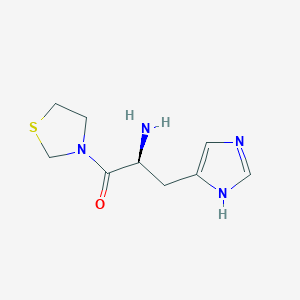
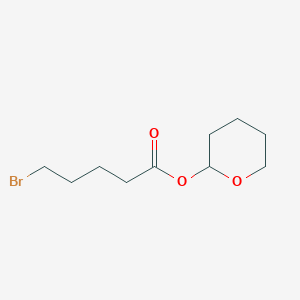
![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)

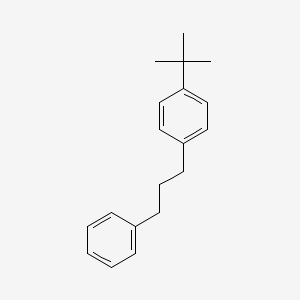
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)
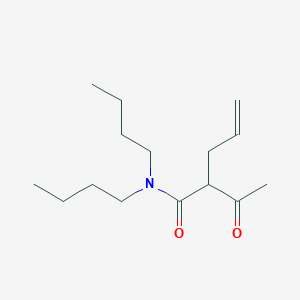
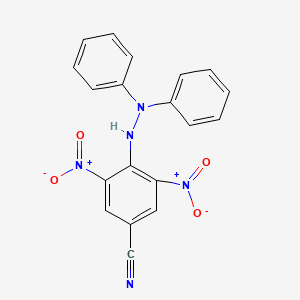
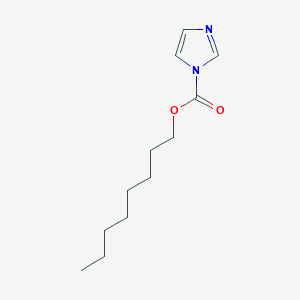
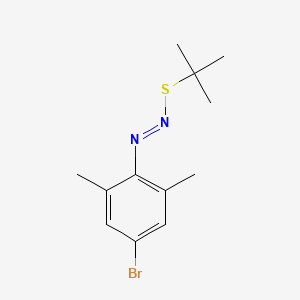
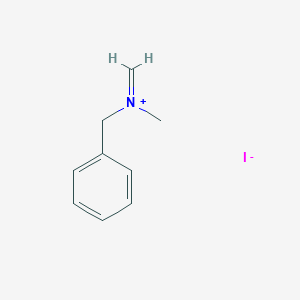
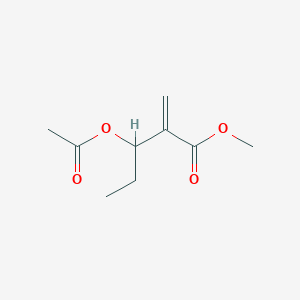
amino]-](/img/structure/B14261426.png)
